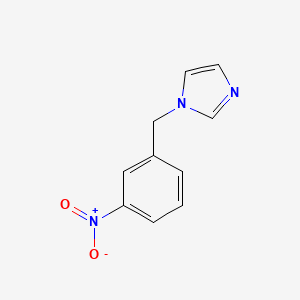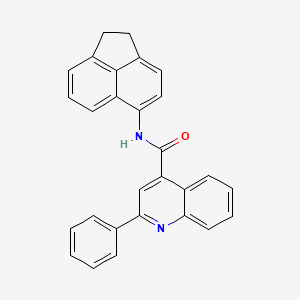![molecular formula C20H27N3O4 B4331982 N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea](/img/structure/B4331982.png)
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea
Übersicht
Beschreibung
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea, also known as AOPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. AOPP is a urea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea involves its ability to react with NO, leading to the formation of a fluorescent product. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea also has the ability to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells during PDT. Furthermore, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea can form stable complexes with proteins, which can be used to study protein-ligand interactions.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells during PDT. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has also been shown to inhibit the growth of bacteria and fungi. In addition, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is its high yield during synthesis, which makes it readily available for use in lab experiments. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea. One potential direction is the development of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-based fluorescent probes for the detection of NO in vivo. Another potential direction is the development of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-based photosensitizers for the treatment of cancer. Furthermore, the study of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-protein interactions can lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been used as a molecular tool for the study of protein-ligand interactions.
Eigenschaften
IUPAC Name |
1-[2-(1-adamantyloxy)propyl]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-13(27-20-9-14-5-15(10-20)7-16(6-14)11-20)12-21-19(24)22-17-3-2-4-18(8-17)23(25)26/h2-4,8,13-16H,5-7,9-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKZEZYZAKLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-isopropyl-4-methoxy-2-methylbenzyl)thio]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B4331899.png)
![ethyl (2-methoxy-4-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)carbamate](/img/structure/B4331908.png)
![6-dibenzo[b,d]furan-2-yl-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331913.png)
![1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B4331917.png)
![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methyl cyclopropanecarboxylate](/img/structure/B4331925.png)
![3-(3-chloro-4-methylbenzoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4331943.png)
![4-(4-{4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-nitrobenzoyl)morpholine](/img/structure/B4331950.png)
![2-{4-[5-(1-adamantyl)-2-furoyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine](/img/structure/B4331954.png)
![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)
![4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol](/img/structure/B4331970.png)

![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)
